molecular formula C11H20N2O6S2 B12709657 Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester CAS No. 81861-91-8

Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester

Cat. No.: B12709657
CAS No.: 81861-91-8
M. Wt: 340.4 g/mol
InChI Key: DRSWNYJHCCQTRL-XYOKQWHBSA-N
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Description

Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is a complex organic compound with a unique structure that includes a dioxolane ring, a sulfinyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester involves multiple steps. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a sulfinylating agent to introduce the sulfinyl group. This intermediate is then reacted with ethanimidothioic acid and methyl ester to form the final product. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted dioxolane compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethanimidothioic acid, N,N’-(dithiobis((methylimino)carbonyloxy))bis-, dimethyl ester
  • Methyl (1Z)-2-(dimethylamino)-N-{[{[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]sulfinyl}(methyl)carbamoyl]oxy}-2-oxoethanimidothioate

Uniqueness

Ethanimidothioic acid, N-((((((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the dioxolane ring and sulfinyl group distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

81861-91-8

Molecular Formula

C11H20N2O6S2

Molecular Weight

340.4 g/mol

IUPAC Name

methyl (1E)-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxysulfinyl-methylcarbamoyl]oxyethanimidothioate

InChI

InChI=1S/C11H20N2O6S2/c1-8(20-5)12-19-10(14)13(4)21(15)17-7-9-6-16-11(2,3)18-9/h9H,6-7H2,1-5H3/b12-8+

InChI Key

DRSWNYJHCCQTRL-XYOKQWHBSA-N

Isomeric SMILES

C/C(=N\OC(=O)N(C)S(=O)OCC1COC(O1)(C)C)/SC

Canonical SMILES

CC(=NOC(=O)N(C)S(=O)OCC1COC(O1)(C)C)SC

Origin of Product

United States

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